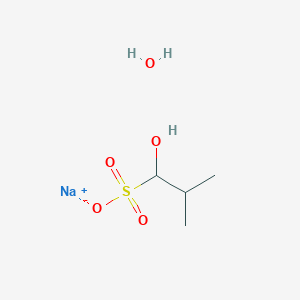

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

Übersicht

Beschreibung

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is a chemical compound with the molecular formula C₄H₁₁NaO₅S. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a surfactant, making it valuable in a range of chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate typically involves the sulfonation of 2-methylpropane-1-ol. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous addition of reactants and the removal of products, ensuring a steady supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The sulfonate group can be reduced under specific conditions to form sulfinate or thiol derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, sulfinate salts, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

Medicine: It is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: The compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.

Wirkmechanismus

The mechanism of action of sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate involves its ability to interact with various molecular targets. The sulfonate group can form ionic bonds with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions can stabilize proteins, enhance solubility, and facilitate the formation of micelles in aqueous solutions. The compound’s surfactant properties are crucial in reducing surface tension and improving the mixing of immiscible liquids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a longer carbon chain.

Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and foaming characteristics.

Sodium 2-hydroxyethanesulfonate: A compound with a shorter carbon chain and different solubility properties.

Uniqueness

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring moderate surfactant strength. Its relatively short carbon chain and the presence of both hydroxyl and sulfonate groups provide a distinct set of chemical and physical properties that are advantageous in various industrial and research applications.

Biologische Aktivität

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS Number: 7356-56-1) is a sulfonate compound with significant applications in biological and chemical research. Its unique properties as a surfactant and stabilizing agent make it an important compound in various biochemical assays and drug delivery systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₄H₁₁NaO₅S. It exhibits excellent water solubility and surfactant properties, which are critical for its biological applications. The compound can form ionic bonds due to its sulfonate group and engage in hydrogen bonding through its hydroxyl group. These interactions enhance the solubility of biomolecules and stabilize proteins and enzymes in solution, facilitating various biochemical reactions.

Mechanisms of Action:

- Surfactant Activity: Reduces surface tension in aqueous solutions, improving the mixing of immiscible liquids.

- Stabilization of Proteins: Prevents denaturation by forming protective layers around proteins, maintaining their functional conformation during assays.

- Micelle Formation: Facilitates the solubilization of hydrophobic compounds by forming micelles, which can encapsulate drugs for targeted delivery .

Biological Applications

The compound is utilized in several biological contexts:

- Biochemical Assays: Enhances the solubility of substrates and products in enzymatic reactions, improving assay sensitivity.

- Drug Delivery Systems: Investigated for its potential to improve the bioavailability of poorly soluble drugs by enhancing their solubility and stability in physiological conditions .

- Protein Stabilization: Used as a stabilizing agent in protein formulations, particularly in therapeutic proteins where stability is crucial for efficacy .

Case Study 1: Protein Stabilization

A study demonstrated that this compound significantly improved the stability of lysozyme in solution. The presence of this surfactant reduced aggregation and maintained enzymatic activity over extended periods, suggesting its utility in pharmaceutical formulations where protein stability is essential .

Case Study 2: Drug Delivery

Research involving the formulation of poorly soluble drugs showed that incorporating this compound into lipid-based carriers enhanced drug solubilization. This approach led to improved drug release profiles and bioavailability in vivo, indicating its potential role in developing effective drug delivery systems .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other surfactants:

| Property/Application | This compound | Other Surfactants (e.g., Sodium Dodecyl Sulfate) |

|---|---|---|

| Solubility | High | Moderate to High |

| Protein Stabilization Potential | Excellent | Variable |

| Micelle Formation | Effective | Effective |

| Biocompatibility | High | Moderate |

| Application in Drug Delivery | Promising | Established |

Eigenschaften

IUPAC Name |

sodium;1-hydroxy-2-methylpropane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Na.H2O/c1-3(2)4(5)9(6,7)8;;/h3-5H,1-2H3,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZVJLVTASPKNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.